6-Chloro-9-methylpurine hydrochloride CAS number and properties
6-Chloro-9-methylpurine hydrochloride CAS number and properties
Core Identity & Application Guide for Drug Development
Executive Summary
6-Chloro-9-methylpurine (and its hydrochloride salt) represents a critical scaffold in the synthesis of purine nucleoside analogs, a class of compounds fundamental to antiviral and anticancer therapeutics. As a functionalized purine derivative, it serves as a versatile electrophile in nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, synthesis pathways, and utility in medicinal chemistry. While the free base (CAS 2346-74-9) is the primary commercial form, the hydrochloride salt (CAS 2287332-92-5) is frequently generated in situ or isolated to enhance aqueous solubility during intermediate processing.
Chemical Identity & Properties
Nomenclature and Identification
The compound exists primarily in two forms: the neutral free base and the hydrochloride salt. Researchers must distinguish between these during stoichiometric calculations for synthesis.
| Property | Free Base | Hydrochloride Salt |
| Chemical Name | 6-Chloro-9-methyl-9H-purine | 6-Chloro-9-methyl-9H-purine hydrochloride |
| CAS Number | 2346-74-9 | 2287332-92-5 |
| Molecular Formula | ||
| Molecular Weight | 168.58 g/mol | 205.04 g/mol |
| Appearance | Pale yellow to white crystalline solid | White to cream powder |
| SMILES | Cn1cnc2c1nc(Cl)nc2 | Cn1cnc2c1nc(Cl)nc2.Cl |
Physicochemical Profile[4]
-
Melting Point: 129–134 °C (Free Base).[1][2] The hydrochloride salt typically exhibits a higher melting point, often accompanied by decomposition (>200 °C).
-
Solubility:
-
Free Base: Highly soluble in DMSO, DMF, and ethyl acetate. Sparingly soluble in water.
-
HCl Salt: Improved water solubility; soluble in methanol and ethanol.
-
-
UV/Vis Absorption:
(in aqueous buffer), characteristic of the purine core. -
Stability: Stable under standard laboratory conditions. Hydrolytically stable at neutral pH but susceptible to hydrolysis (generating 6-hydroxypurine/hypoxanthine derivatives) under strongly acidic or basic conditions at elevated temperatures.
Synthesis & Manufacturing Protocols
Primary Synthesis Route: Methylation of 6-Chloropurine
The most robust synthesis involves the N9-methylation of 6-chloropurine. This reaction is regioselective but can yield N7-methylated impurities if conditions are not controlled.
Reagents: 6-Chloropurine, Iodomethane (MeI), Sodium Hydride (NaH) or Potassium Carbonate (
Protocol (Standardized):
-
Activation: Dissolve 6-chloropurine (1.0 eq) in anhydrous DMF under an inert atmosphere (
or Ar). Cool to 0 °C. -
Deprotonation: Add NaH (1.1 eq, 60% dispersion in oil) portion-wise. Stir at 0 °C for 30–60 minutes until hydrogen evolution ceases. Note: This generates the purinyl anion.
-
Alkylation: Add Iodomethane (1.1 eq) dropwise to the solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.
-
Work-up: Quench with ice water. The product often precipitates. If not, extract with ethyl acetate (
). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography to remove the N7-isomer.
-
Salt Formation (Optional): Dissolve the free base in diethyl ether or dichloromethane and bubble dry HCl gas through the solution to precipitate the hydrochloride salt (CAS 2287332-92-5).
Synthesis Workflow Visualization
Figure 1: Synthetic pathway for 6-Chloro-9-methylpurine and its conversion to the hydrochloride salt.
Applications in Drug Discovery[7]
Scaffold Utility: Reactivity
The chlorine atom at the C6 position is highly susceptible to nucleophilic attack. This property is exploited to introduce diverse amines, alkoxides, or thiols, creating libraries of adenosine or guanosine analogs.
-
Kinase Inhibition: The purine core mimics the adenine moiety of ATP. By modifying the C6 position with bulky aryl-amines, researchers can target the ATP-binding pocket of kinases (e.g., CDK, MAPK).
-
Nucleoside Analogs: 6-Chloro-9-methylpurine serves as a model substrate to optimize glycosylation reactions or to synthesize acyclic nucleoside phosphonates (antivirals).
Reaction Landscape
Figure 2: Functionalization landscape via Nucleophilic Aromatic Substitution (
Handling & Safety
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocols:
-
Store at 2–8 °C (Free Base) or Room Temperature (HCl salt, if dry).
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Protect from moisture; the hydrochloride salt is hygroscopic.
Disposal:
Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Nitrogen oxides (
References
-
ChemicalBook. (2025).[2] 6-CHLORO-9-METHYLPURINE Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2025). 6-chloro-9-methyl-9H-purine hydrochloride Product Sheet. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: 6-Chloro-9-methylpurine.[5][2][6] National Library of Medicine. Retrieved from
-
Chemsrc. (2025).[2][6] 6-Chloro-9-methyl-9H-purine Physicochemical Data. Retrieved from
-
Bakkestuen, A. K., et al. (2005). Synthesis, biological activity, and SAR of antimycobacterial purines. Journal of Medicinal Chemistry, 48(7), 2710-2723.[7] (Cited for synthesis context).
Sources
- 1. echemi.com [echemi.com]
- 2. 6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9 | Chemsrc [chemsrc.com]
- 3. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-CHLORO-9-METHYLPURINE | 2346-74-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
